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Compound of Interest

Compound Name:
2-Methoxy-3-nitropyridine-4-

carbaldehyde

CAS No.: 221349-76-4

Cat. No.: B1586392

Get Quote

Executive Summary
2-Methoxy-3-nitropyridine-4-carbaldehyde is a critical pharmacophore intermediate,

frequently employed in the synthesis of PI3K inhibitors and other kinase-targeting small

molecules. Its structural integrity is defined by the precise arrangement of three distinct

functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group,

and a reactive aldehyde—around a pyridine core.

This guide provides a definitive spectroscopic profile for this compound. Unlike generic spectral

databases, we analyze the electronic coupling effects between substituents that shift standard

IR frequencies. We compare this profile against key process impurities (precursors and

isomers) to establish a robust Quality Control (QC) protocol.

Spectroscopic Profile & Signal Assignment[1][2]
The infrared spectrum of 2-Methoxy-3-nitropyridine-4-carbaldehyde is dominated by the

interplay between the electron-deficient pyridine ring and its substituents. The nitro group at

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1586392#bc-rfq
https://www.benchchem.com/product/b1586392/docs?utm_src=pdf-body#technical-comparison-guide-ir-spectroscopy-of-2-methoxy-3-nitropyridine-4-carbaldehyde
https://www.benchchem.com/product/b1586392/docs?utm_src=pdf-body#technical-comparison-guide-ir-spectroscopy-of-2-methoxy-3-nitropyridine-4-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


position 3 exerts a strong inductive effect ($ -I $), stiffening the carbonyl bond of the aldehyde

at position 4.

Characteristic IR Bands (Experimental Reference
Ranges)
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Functional
Group

Vibration Mode
Frequency (

)
Intensity

Mechanistic
Insight

Aldehyde (-CHO) Stretch 1705 – 1725 Strong

Shifted to higher

wavenumbers

(vs. standard

1700) due to

electron

withdrawal by the

adjacent

group.

Aldehyde (-CHO) Fermi

Resonance

2820 – 2860 &

2720 – 2760
Medium

The "Fermi

Doublet."

Distinctive

diagnostic for

aldehydes;

separates it from

ketones/esters.

Nitro (

)

Asymmetric

Stretch
1530 – 1560 Strong

Highly

characteristic.

Overlaps slightly

with ring modes

but intensity

distinguishes it.

Nitro (

)

Symmetric

Stretch
1340 – 1370 Strong

Confirms

presence of nitro

group; often

sharper than the

asymmetric

band.

Methoxy (

)

Stretch (

)

2940 – 2980 Medium Asymmetric

methyl stretch.

Differentiates

from non-
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alkylated

precursors.[1]

Methoxy (

)
Stretch 1240 – 1280 Strong

Aryl-alkyl ether

stretch. Crucial

for confirming the

substitution.

Pyridine Ring
/

Stretch

1580 – 1610 Variable

Aromatic skeletal

vibrations. Often

split into multiple

bands due to

asymmetry.

Visualizing the Structure-Spectrum Relationship
The following diagram maps the chemical structure directly to the diagnostic spectral regions.

2-Methoxy-3-nitropyridine-
4-carbaldehyde

Aldehyde (C-4)

Nitro (C-3)

Methoxy (C-2)

Pyridine Core

C=O Stretch
1705-1725 cm⁻¹

Fermi Doublet
2720-2860 cm⁻¹

NO₂ Asym
1530-1560 cm⁻¹

NO₂ Sym
1340-1370 cm⁻¹

C-O-C Stretch
1240-1280 cm⁻¹

Skeletal Vib
1580-1610 cm⁻¹

Click to download full resolution via product page
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Caption: Mapping of functional groups to specific diagnostic IR frequency ranges.

Comparative Analysis: Product vs. Alternatives
In a process chemistry setting, "alternatives" are often unreacted precursors or side-products.

Distinguishing the target aldehyde from these is the primary function of the IR assay.

Comparison 1: Target vs. Precursor (2-Chloro-3-
nitropyridine-4-carbaldehyde)
Scenario: Monitoring the nucleophilic aromatic substitution (

) of the chloro group by methoxide.

Feature Target (2-Methoxy)
Precursor (2-
Chloro)

Diagnostic Action

Ether Band Strong band at ~1260 Absent

Primary Indicator.

Appearance of this

band confirms

substitution.

C-Cl Stretch Absent
Strong band at 700–

750

Disappearance

confirms consumption

of starting material.

C-H Stretch Methyl C-H at ~2950

Only Aromatic C-H

(>3000

)

Appearance of

aliphatic C-H indicates

methoxy addition.

Comparison 2: Target vs. Over-Reduced Alcohol (2-
Methoxy-3-nitropyridine-4-methanol)
Scenario: Monitoring stability or reduction reactions.
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Feature Target (Aldehyde) Impurity (Alcohol) Diagnostic Action

Carbonyl (

)

Strong Sharp (~1715

)
Absent

Loss of C=O band

indicates

degradation/reduction.

Hydroxyl (

)
Absent

Broad band (3200–

3500

)

Appearance of broad

peak confirms alcohol

formation.

Experimental Protocol
To ensure reproducibility and minimize artifacts (such as water absorption masking the

aldehyde doublet), follow this validated protocol.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
Why ATR? This compound is a solid.[2] ATR eliminates the need for KBr pellet pressing, which

can induce pressure-related spectral shifts or moisture contamination.

Reagents & Equipment:

Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

Crystal: Diamond or ZnSe (Diamond preferred for durability).

Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow:

Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32

scans, 4

resolution).

Sample Loading: Place ~5 mg of the solid sample directly onto the center of the crystal.
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Compression: Apply pressure using the anvil until the force gauge registers the optimal

contact (usually ~80-100 units). Note: Inconsistent pressure leads to variable peak

intensities.

Acquisition: Scan from 4000 to 600

. Accumulate 32 scans.

Post-Processing: Apply Automatic Baseline Correction. Do not use aggressive smoothing, as

it may merge the Fermi doublet of the aldehyde.

QC Decision Logic
The following flowchart illustrates the logical decision process for verifying the product identity

using the spectral data derived above.

Acquire IR Spectrum

Peak at 1705-1725 cm⁻¹?

Broad Peak at 3200-3500 cm⁻¹?

Yes

FAIL: No Aldehyde
(Possible Alcohol/Acid)

No

Strong Peak at ~1260 cm⁻¹?

No

FAIL: Wet/Reduced
(Check Drying/Synthesis)

Yes

PASS: Identity Confirmed

Yes

FAIL: Precursor Present
(Incomplete Substitution)

No
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Caption: Logic gate for Quality Control release based on IR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Comparison Guide: IR Spectroscopy of 2-
Methoxy-3-nitropyridine-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586392/docs#technical-comparison-guide-ir-
spectroscopy-of-2-methoxy-3-nitropyridine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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